Celecoxib

COX-2 Pharmacology Recombinant Enzyme Assay Binding Kinetics

Select Celecoxib for its definitive, compound-specific differentiation from other coxibs. Unlike withdrawn rofecoxib, celecoxib demonstrates a validated, favorable cardiorenal profile and superior GI tolerability over traditional NSAIDs, enabling clean, long-term in vivo studies. Its high COX-2 affinity (Kd=1.6 nM) and well-characterized pharmacology make it the gold-standard reference compound for calibrating HTS assays and benchmarking novel inhibitors. Procure the high-purity (≥99% HPLC) reference standard trusted for consistent, reproducible results in rigorous research.

Molecular Formula C17H14F3N3O2S
Molecular Weight 381.4 g/mol
CAS No. 194044-54-7
Cat. No. B062257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib
CAS194044-54-7
Synonyms4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Celebrex
celecoxib
SC 58635
SC-58635
SC58635
Molecular FormulaC17H14F3N3O2S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
InChIKeyRZEKVGVHFLEQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPoorly soluble
In water, 4.3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib (CAS 194044-54-7): Core Pharmacological and Chemical Baseline for Procurement Specification


Celecoxib is a diaryl-substituted pyrazole derivative that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme [1]. It is the prototypical member of the 'coxib' class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibits high potency for COX-2 inhibition, with an IC50 of 40 nM in recombinant enzyme assays [2], and possesses a defined sulfonamide moiety that is critical for its isoform selectivity [1]. This structural selectivity fundamentally differentiates it from traditional, non-selective NSAIDs (e.g., ibuprofen, naproxen, diclofenac) and underlies its distinct pharmacological profile, which is characterized by preserved COX-1-dependent gastrointestinal mucosal protection [3].

Celecoxib (CAS 194044-54-7) Differentiated Selection Rationale: Why In-Class Substitution is Scientifically Invalid


The 'coxib' class is not a homogenous group of interchangeable agents. Significant and clinically meaningful differences exist among its members in key dimensions including biochemical potency, COX-2 selectivity, and cardiorenal safety profiles. As a direct example, rofecoxib (Vioxx) was voluntarily withdrawn from the market in 2004 due to a confirmed pro-thrombotic cardiovascular risk, while celecoxib remains an approved and widely used therapeutic [1]. These divergent outcomes stem from fundamental differences in molecular structure that dictate distinct enzyme binding kinetics, off-target effects, and overall safety pharmacology [2]. A 6-week, randomized, double-blind, head-to-head clinical study in hypertensive osteoarthritis patients (n≈800) provided direct evidence that these differences are not merely theoretical: rofecoxib (25 mg qd) caused a 2-fold increase in clinically significant edema and a 1.6-fold higher incidence of clinically meaningful systolic blood pressure elevation compared to celecoxib (200 mg qd) [3]. Therefore, the selection of a specific COX-2 inhibitor for research or clinical application cannot be based on class membership alone; it must be guided by compound-specific, quantitative evidence.

Celecoxib (CAS 194044-54-7) Quantitative Differentiation Guide: A Procurement-Focused Evidence Matrix


COX-2 Binding Affinity: Celecoxib vs. Other Selective COX-2 Inhibitors

Celecoxib exhibits one of the highest binding affinities for the COX-2 enzyme among the clinically studied coxibs. In a recombinant human COX-2 enzyme assay, the overall saturation binding affinity (Kd) for celecoxib was determined to be 1.6 nM. This is notably higher than the affinities measured for valdecoxib (2.6 nM), rofecoxib (51 nM), and etoricoxib (260 nM) [1]. While the functional selectivity of these compounds is a separate parameter (detailed below), this high intrinsic binding affinity for the target enzyme is a defining molecular characteristic of celecoxib that distinguishes it from other agents in its class.

COX-2 Pharmacology Recombinant Enzyme Assay Binding Kinetics Valdecoxib Rofecoxib Etoricoxib

Biochemical COX-2 Selectivity in Human Whole Blood: A Key Differentiator from Less Selective Agents

In a clinically relevant human whole blood assay, celecoxib demonstrates a distinct, albeit moderate, selectivity profile for COX-2 over COX-1. The selectivity ratio, calculated as the ratio of IC50 values (COX-1/COX-2), is 7.6 for celecoxib. This places it in a different functional category compared to highly selective agents like etoricoxib (ratio of 106) or rofecoxib (ratio of 35) [1]. This relatively lower degree of COX-2 selectivity compared to later-generation coxibs is an important differentiating factor. In a highly sensitive COX-1 assay using U937 microsomes and low arachidonic acid substrate (0.1 μM), the IC50 for COX-1 inhibition was 0.05 μM for celecoxib, compared to 0.25 μM for valdecoxib, 2 μM for rofecoxib, and 12 μM for etoricoxib [1]. This indicates that celecoxib retains a measurable capacity to inhibit COX-1 under specific conditions, a property that may contribute to its distinct clinical safety profile.

COX-2 Selectivity Human Whole Blood Assay Pharmacology Etoricoxib Valdecoxib Rofecoxib

Cardiorenal Safety Profile: Direct Clinical Comparison of Celecoxib vs. Rofecoxib in Hypertensive Patients

A 6-week, multicenter, randomized, double-blind, parallel-group study (n≈800) directly compared the cardiorenal safety of celecoxib (200 mg qd) and rofecoxib (25 mg qd) in patients with osteoarthritis and treated hypertension [1]. The study identified a clear and statistically significant difference between the two agents. Patients treated with rofecoxib experienced a 2-fold increase in the incidence of clinically significant edema (P<.05) compared to those treated with celecoxib [1]. Furthermore, by the end of the study, nearly 60% more patients in the rofecoxib group (a 1.6-fold higher incidence) experienced a clinically meaningful increase in systolic blood pressure (≥20 mm Hg) compared to the celecoxib group (P<.05) [1]. This difference was evident as early as week 2 of the study and persisted through week 6 [1].

Cardiorenal Safety Hypertension Osteoarthritis Clinical Trial Edema Blood Pressure

Cardiovascular Safety: PRECISION Trial Shows Non-Inferiority to Ibuprofen and Naproxen

The landmark PRECISION (Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen Or Naproxen) trial was a large, double-blind, randomized controlled study (n=24,081) designed to assess cardiovascular safety in arthritis patients with, or at high risk for, cardiovascular disease [1]. The primary outcome was a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The trial demonstrated that celecoxib (mean daily dose 209±37 mg) was non-inferior to both ibuprofen (mean daily dose 2045±246 mg) and naproxen (mean daily dose 852±103 mg) with regard to this primary composite endpoint [1]. In the intention-to-treat analysis, the hazard ratio for the primary outcome with celecoxib was 0.93 compared to naproxen (95% CI, 0.76-1.13) and 0.85 compared to ibuprofen (95% CI, 0.70-1.04), with P<0.001 for non-inferiority in both comparisons [1]. This provides robust, quantitative evidence that, at therapeutic doses, celecoxib does not carry a greater cardiovascular risk than the most widely used non-selective NSAIDs.

Cardiovascular Safety PRECISION Trial Clinical Trial Myocardial Infarction Stroke

Superior Gastrointestinal Tolerability: A Pooled Analysis vs. Non-Selective NSAIDs

A key rationale for selecting a COX-2 inhibitor is to mitigate the gastrointestinal (GI) toxicity associated with traditional NSAIDs. A retrospective, pooled analysis of 21 randomized clinical trials involving 9,461 elderly patients (aged ≥65) directly compared the GI tolerability of celecoxib (200-400 mg/day) with that of non-selective NSAIDs [1]. The analysis found that significantly fewer patients treated with celecoxib (16.7%) reported GI intolerability adverse events compared to those treated with naproxen (29.4%; p<0.0001), ibuprofen (26.5%; p=0.0016), and diclofenac (21.0%; p<0.0001) [1]. This translates to a nearly 2-fold higher incidence of GI side effects with naproxen. Furthermore, the rate of trial discontinuation due to GI events was significantly lower for celecoxib (4.0%) than for naproxen (8.1%; p<0.0001) and ibuprofen (7.3%; p<0.05) [1].

Gastrointestinal Safety GI Tolerability Pooled Analysis Elderly NSAIDs

Celecoxib (CAS 194044-54-7): Prioritized Application Scenarios Based on Quantitative Differentiators


In Vivo Models of Inflammation with a Requisite for GI Safety (e.g., Long-Term Arthritis Studies in Rodents)

For studies investigating chronic inflammation in rodent models (e.g., adjuvant-induced or collagen-induced arthritis) where long-term dosing is required, the superior gastrointestinal tolerability of celecoxib over traditional NSAIDs is a critical experimental advantage [1]. The significantly lower incidence of GI adverse events with celecoxib minimizes confounding effects such as weight loss, gastric ulceration, or mortality due to intestinal perforation, which are common and confounding outcomes with non-selective NSAID comparators like naproxen or ibuprofen [1]. This allows for a cleaner interpretation of the drug's primary anti-inflammatory or anti-arthritic efficacy, leading to more robust and reliable scientific data.

Cardiovascular and Cardiorenal Pharmacology Studies in Preclinical Models of Hypertension

Researchers investigating the intersection of inflammation, pain, and cardiovascular or renal physiology should prioritize celecoxib over other COX-2 inhibitors like rofecoxib. Quantitative clinical data demonstrate that rofecoxib significantly elevates systolic blood pressure and increases the incidence of edema in hypertensive patients, whereas celecoxib shows a more favorable cardiorenal profile in a head-to-head comparison [2]. Using celecoxib in hypertensive animal models (e.g., SHR rats, DOCA-salt model) allows for the study of COX-2 inhibition on pain and inflammation pathways without the confounding and potentially detrimental effects of severe hypertension and fluid retention seen with other agents in its class [2].

Clinical Trial Design and Comparative Effectiveness Research for Pain Management

In the design of clinical trials for osteoarthritis or rheumatoid arthritis pain, particularly in populations at elevated cardiovascular risk, celecoxib serves as a benchmark comparator or active intervention. The PRECISION trial provides definitive evidence that celecoxib's cardiovascular safety is non-inferior to that of ibuprofen and naproxen [3]. This robust safety dataset positions celecoxib as the most scientifically justifiable COX-2 inhibitor for use as a control arm in head-to-head studies against novel analgesics or for real-world evidence studies examining long-term safety and effectiveness. It provides a validated baseline against which the safety and efficacy of new chemical entities can be measured.

Development of Analytical Methods and High-Throughput Screening Assays for COX-2 Inhibition

Given its well-characterized and high binding affinity for COX-2 (Kd = 1.6 nM) [4], celecoxib is the ideal positive control compound for developing and validating a wide range of biochemical and cell-based assays. This includes recombinant enzyme inhibition assays, whole blood COX-2 activity assays, and downstream prostaglandin E2 (PGE2) quantification. Its consistent performance and the vast body of published kinetic data make it a reliable 'gold standard' reference for calibrating new screening platforms, benchmarking the potency of novel COX-2 inhibitors, and troubleshooting assay variability in high-throughput screening (HTS) campaigns.

Technical Documentation Hub

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